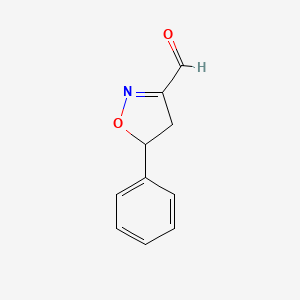
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde: is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can be achieved through several methods. One common route involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve the use of flow chemistry techniques to enhance reaction efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a continuous flow reactor, followed by oxidation in a packed reactor containing commercial manganese dioxide .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazoles to oxazolines using reducing agents.
Substitution: Nucleophilic substitution reactions involving the aldehyde group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of substituted oxazoles or oxazolines.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid .
- 5-Phenyl-1,3,4-oxadiazole-2-thiol .
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles .
Uniqueness: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is unique due to its specific structural features, including the presence of both an oxazole ring and an aldehyde group
Eigenschaften
CAS-Nummer |
109000-39-7 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
InChI-Schlüssel |
AHYRBJYQJQTTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



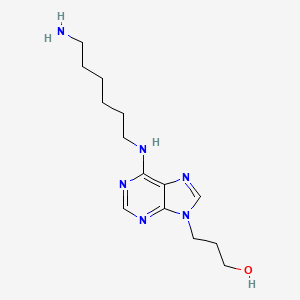
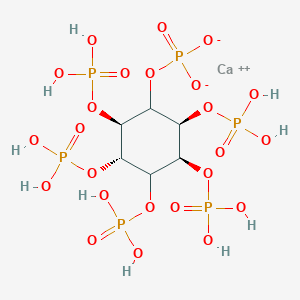


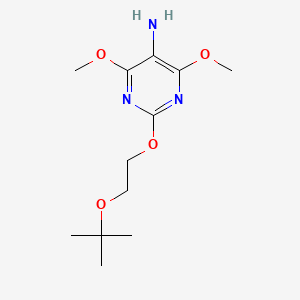
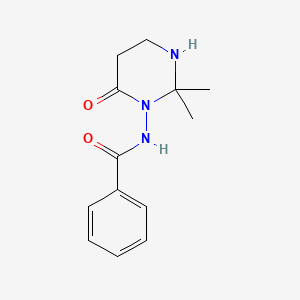

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

